4-[2-[2-[4-[2-(4-Hydroxyphenyl)ethenyl]pyridin-2-yl]pyridin-4-yl]ethenyl]phenol
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Overview
Description
4-[2-[2-[4-[2-(4-Hydroxyphenyl)ethenyl]pyridin-2-yl]pyridin-4-yl]ethenyl]phenol is a complex organic compound that features a combination of phenol and pyridine rings connected by ethenyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-[4-[2-(4-Hydroxyphenyl)ethenyl]pyridin-2-yl]pyridin-4-yl]ethenyl]phenol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-hydroxyphenyl and pyridine derivatives.
Coupling Reactions: The key step involves the coupling of these derivatives through ethenyl linkages.
Reaction Conditions: The reactions are usually carried out under inert atmosphere at room temperature, using palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale coupling reactions using automated reactors. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-[4-[2-(4-Hydroxyphenyl)ethenyl]pyridin-2-yl]pyridin-4-yl]ethenyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The ethenyl linkages can be reduced to form ethyl linkages.
Substitution: The pyridine rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine and nitric acid.
Major Products
The major products formed from these reactions include quinones, ethyl derivatives, and substituted pyridine compounds.
Scientific Research Applications
4-[2-[2-[4-[2-(4-Hydroxyphenyl)ethenyl]pyridin-2-yl]pyridin-4-yl]ethenyl]phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it useful in studying enzyme interactions and protein binding.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-[2-[2-[4-[2-(4-Hydroxyphenyl)ethenyl]pyridin-2-yl]pyridin-4-yl]ethenyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol and pyridine rings can form hydrogen bonds and π-π interactions with these targets, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
1,4-bis[2-(pyridin-4-yl)ethenyl]benzene: This compound has similar ethenyl linkages but lacks the hydroxyphenyl group.
4-(2-(Pyridin-4-yl)vinyl)phenol: This compound is structurally similar but has a simpler configuration.
Uniqueness
4-[2-[2-[4-[2-(4-Hydroxyphenyl)ethenyl]pyridin-2-yl]pyridin-4-yl]ethenyl]phenol is unique due to the presence of both hydroxyphenyl and pyridine rings, which provide a combination of chemical reactivity and biological activity not found in simpler compounds.
Properties
IUPAC Name |
4-[2-[2-[4-[2-(4-hydroxyphenyl)ethenyl]pyridin-2-yl]pyridin-4-yl]ethenyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O2/c29-23-9-5-19(6-10-23)1-3-21-13-15-27-25(17-21)26-18-22(14-16-28-26)4-2-20-7-11-24(30)12-8-20/h1-18,29-30H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTPIYWPQVIICF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=CC=C(C=C4)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=CC=C(C=C4)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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